Benzyl [amino(methylsulfanyl)methylene]carbamate
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Overview
Description
Benzyl [amino(methylsulfanyl)methylene]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an imino group, a methylthio group, and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [amino(methylsulfanyl)methylene]carbamate can be achieved through several synthetic routes. One common method involves the reaction of phenylmethyl chloroformate with N-methylthioformamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl [amino(methylsulfanyl)methylene]carbamate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, bases like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Carbamates, alcohol derivatives
Scientific Research Applications
Benzyl [amino(methylsulfanyl)methylene]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl [amino(methylsulfanyl)methylene]carbamate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the methylthio group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[Imino(methylthio)methyl]-carbamic Acid Ethyl Ester
- N-[Imino(methylthio)methyl]-carbamic Acid Methyl Ester
- N-[Imino(methylthio)methyl]-carbamic Acid Butyl Ester
Uniqueness
Benzyl [amino(methylsulfanyl)methylene]carbamate is unique due to its phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
benzyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-15-9(11)12-10(13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUXJSPYNQQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N/C(=O)OCC1=CC=CC=C1)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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